4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid
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Description
4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H33N3O6 and its molecular weight is 399,48 g/mole. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Medicinal Chemistry
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest
- This review highlights the significance of compounds with guanidine moieties, such as 2-guanidinobenzazoles, in medicinal chemistry due to their diverse biological activities. Guanidine groups, when bonded to benzazole rings, could modify the biological activity of these heterocycles, offering potential therapeutic applications. This insight suggests that "4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid" might also have interesting biological activities or serve as a precursor in synthesizing compounds with significant medicinal properties (Rosales-Hernández et al., 2022).
Catalytic Oxidation in Chemical Synthesis
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene
- This review summarizes advances in selective oxidation of cyclohexene, a process relevant for producing intermediates used in the chemical industry. The ability to control oxidation reactions for cyclohexene, which can lead to various products, underscores the importance of specific functional groups and chemical modifications in designing synthesis pathways. This may parallel the utility of "this compound" in synthetic chemistry, potentially as an intermediate or catalyst (Cao et al., 2018).
Photocatalysis and Material Science
Fabrication, Modification and Application of (BiO)2CO3-based Photocatalysts
- This review focuses on the application of (BiO)2CO3 in photocatalysis, highlighting the importance of modification strategies to enhance photocatalytic performance. The discussion on heterojunctions, doping, and the role of specific molecular structures in photocatalysis could provide a framework for exploring "this compound" in material science or photocatalytic applications (Ni et al., 2016).
Properties
IUPAC Name |
4-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-11-12-7-9-13(10-8-12)14(23)24/h12-13H,7-11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSOCWKUWWJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113881 |
Source
|
Record name | trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263047-40-0 |
Source
|
Record name | trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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